molecular formula C10H16ClF2NO2 B13494227 2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride

2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride

Cat. No.: B13494227
M. Wt: 255.69 g/mol
InChI Key: LQQGLBLBSDMJPF-UHFFFAOYSA-N
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Description

2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride is a synthetic organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of two fluorine atoms and an amino group attached to a spiro[3.5]nonane ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the amino and fluorine groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The fluorine atoms can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid
  • 7,7-Difluorospiro[3.5]nonane-2-carboxylic acid

Uniqueness

Compared to similar compounds, 2-Amino-7,7-difluorospiro[35]nonane-2-carboxylic acid hydrochloride stands out due to its specific fluorine substitution pattern and spirocyclic structure

Properties

Molecular Formula

C10H16ClF2NO2

Molecular Weight

255.69 g/mol

IUPAC Name

2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H15F2NO2.ClH/c11-10(12)3-1-8(2-4-10)5-9(13,6-8)7(14)15;/h1-6,13H2,(H,14,15);1H

InChI Key

LQQGLBLBSDMJPF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC12CC(C2)(C(=O)O)N)(F)F.Cl

Origin of Product

United States

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